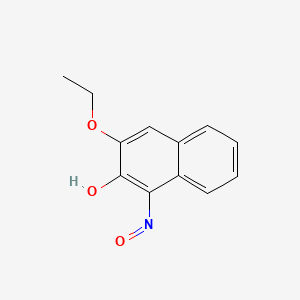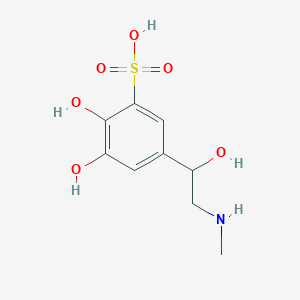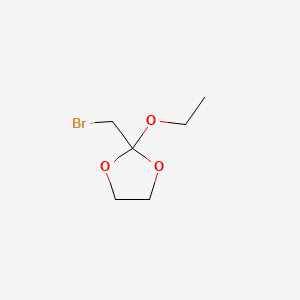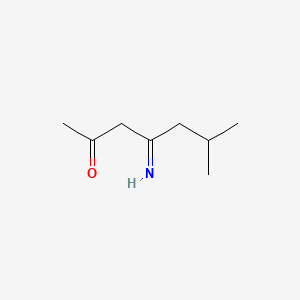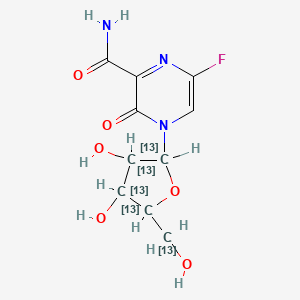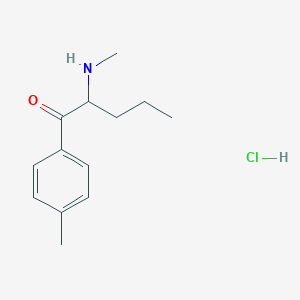
4-Methylpentedrone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentedrone Hydrochloride, also known as 4-Methyl-α-methylamino-valerophenone hydrochloride, is a stimulant drug belonging to the cathinone class. It is a designer drug that has been sold online and is known for its psychoactive properties. This compound is a higher homolog of 4-methylmethcathinone (mephedrone) and 4-methylbuphedrone, and it can also be viewed as the methylamino analog of pyrovalerone .
Méthodes De Préparation
The synthesis of 4-Methylpentedrone Hydrochloride involves several steps:
Analyse Des Réactions Chimiques
4-Methylpentedrone Hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: Oxidation of 4-Methylpentedrone can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
4-Methylpentedrone Hydrochloride has several scientific research applications:
Mécanisme D'action
4-Methylpentedrone Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. This mechanism involves blocking the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The molecular targets include the norepinephrine and dopamine transporters, which are crucial for the compound’s psychoactive effects .
Comparaison Avec Des Composés Similaires
4-Methylpentedrone Hydrochloride can be compared with other similar compounds:
Similar Compounds: 4-Methylmethcathinone (mephedrone), 4-Methylbuphedrone, and pyrovalerone are structurally related to 4-Methylpentedrone.
Uniqueness: this compound is unique due to its specific substitution pattern and its potent stimulant effects.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
2-(methylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H |
Clé InChI |
WAZUVZLQZASDGC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


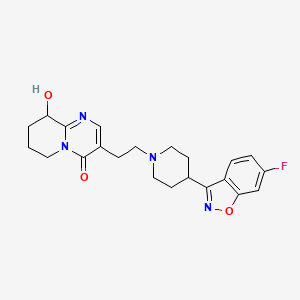
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
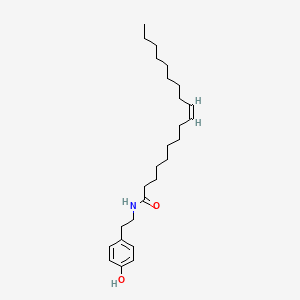
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
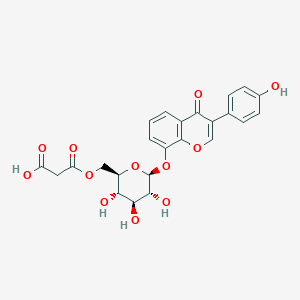
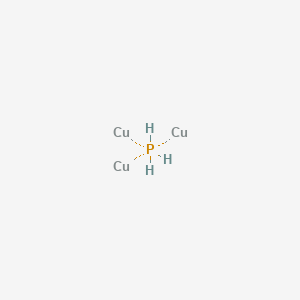
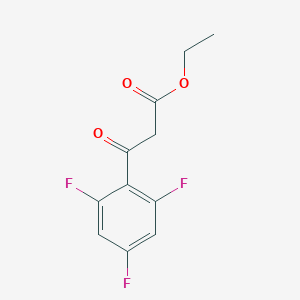
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
